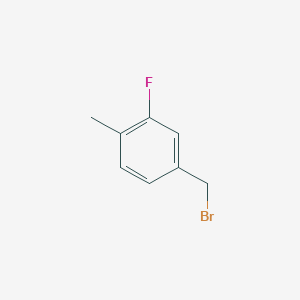

3-Fluoro-4-methylbenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOACSNDETIDTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379124 | |

| Record name | 3-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145075-44-1 | |

| Record name | 3-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145075-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl bromide

CAS Number: 145075-44-1

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzyl bromide, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and analytical data.

Chemical and Physical Properties

3-Fluoro-4-methylbenzyl bromide is a halogenated aromatic compound. Its structure incorporates a fluorine atom and a bromomethyl group on a toluene backbone, making it a versatile reagent for introducing a fluoro-methyl-benzyl moiety into various molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Table 1: Physical and Chemical Properties of 3-Fluoro-4-methylbenzyl bromide

| Property | Value |

| CAS Number | 145075-44-1 |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| Appearance | Not explicitly available, likely a solid or liquid |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

| Density | Not explicitly available |

Synthesis of 3-Fluoro-4-methylbenzyl bromide

The primary synthetic route to 3-Fluoro-4-methylbenzyl bromide is the free-radical bromination of 3-fluoro-4-methyltoluene. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis via Free-Radical Bromination

Objective: To synthesize 3-Fluoro-4-methylbenzyl bromide from 3-fluoro-4-methyltoluene.

Materials:

-

3-fluoro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain it for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Fluoro-4-methylbenzyl bromide.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Caption: Synthesis of 3-Fluoro-4-methylbenzyl bromide.

Reactivity and Applications in Drug Development

3-Fluoro-4-methylbenzyl bromide is a valuable building block in medicinal chemistry due to its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.

Experimental Protocol: Nucleophilic Substitution Reaction

Objective: To synthesize a derivative of a hypothetical drug candidate via nucleophilic substitution.

Materials:

-

3-Fluoro-4-methylbenzyl bromide

-

A model nucleophile (e.g., a primary amine or a phenol)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Stirring plate

-

Reaction vial

Procedure:

-

To a reaction vial, add the nucleophile (1.0 eq) and a suitable solvent like acetonitrile.

-

Add a base such as potassium carbonate (1.5 eq) to the mixture.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of 3-Fluoro-4-methylbenzyl bromide (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography to yield the desired product.

Caption: Workflow for Drug Candidate Synthesis.

Analytical Data (Representative Data for a Related Isomer)

As of the last update, specific, publicly available spectroscopic data for 3-Fluoro-4-methylbenzyl bromide is limited. Therefore, representative data for a closely related isomer, 4-Fluoro-3-methylbenzyl bromide (CAS: 261951-70-6) , is presented below for illustrative purposes. Researchers should obtain and verify the data for 3-Fluoro-4-methylbenzyl bromide specifically for their applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H NMR Data for 4-Fluoro-3-methylbenzyl bromide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Ar-H |

| ~7.0 | m | 2H | Ar-H |

| ~4.4 | s | 2H | -CH₂Br |

| ~2.3 | s | 3H | -CH₃ |

Table 3: Representative ¹³C NMR Data for 4-Fluoro-3-methylbenzyl bromide

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d) | C-F |

| ~138 (d) | Ar-C |

| ~131 (d) | Ar-CH |

| ~125 (d) | Ar-CH |

| ~115 (d) | Ar-CH |

| ~32 | -CH₂Br |

| ~14 | -CH₃ |

Note: The 'd' indicates a doublet due to coupling with fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Representative FT-IR Data for a Fluorinated Benzyl Bromide Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-F stretch |

| 700-600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

In the mass spectrum of a benzyl bromide, characteristic fragmentation patterns are expected. The molecular ion peak (M⁺) should be visible, along with a prominent M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A common fragment would be the loss of the bromine radical to form a stable benzyl cation.

Table 5: Expected Mass Spectrometry Fragmentation for 3-Fluoro-4-methylbenzyl bromide

| m/z | Interpretation |

| 202/204 | [M]⁺ molecular ion peak (¹⁹F, ⁷⁹Br/⁸¹Br) |

| 123 | [M-Br]⁺ fragment (loss of bromine) |

| 91 | Tropylium ion fragment (common for benzyl compounds) |

Safety and Handling

3-Fluoro-4-methylbenzyl bromide is expected to be a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough safety assessments. All experimental work should be conducted in a controlled laboratory setting by trained professionals.

Technical Guide: Physicochemical Properties and Synthesis of 3-Fluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-Fluoro-4-methylbenzyl bromide, a crucial reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document includes a summary of its quantitative data, a representative experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Core Physicochemical Data

The following table summarizes the essential quantitative data for 3-Fluoro-4-methylbenzyl bromide.

| Property | Value |

| Molecular Weight | 203.05 g/mol [1] |

| Molecular Formula | C₈H₈BrF[1] |

| CAS Number | 145075-44-1[2][3] |

| Boiling Point | 77°C at 3 mmHg[2] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted)[2] |

| Refractive Index | 1.5460[2] |

| Form | Liquid[2] |

| Color | Clear, dark yellow[2] |

Synthesis of 3-Fluoro-4-methylbenzyl bromide

The synthesis of 3-Fluoro-4-methylbenzyl bromide is typically achieved through the free-radical bromination of 3-fluoro-4-methyltoluene. This reaction selectively brominates the benzylic methyl group.

Representative Experimental Protocol: Free-Radical Bromination

This protocol is a general method for the benzylic bromination of substituted toluenes and can be adapted for the synthesis of 3-Fluoro-4-methylbenzyl bromide.

Materials:

-

3-Fluoro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN - azobisisobutyronitrile) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methyltoluene in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by observing the consumption of the starting material using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-Fluoro-4-methylbenzyl bromide.

-

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 3-Fluoro-4-methylbenzyl bromide.

Caption: General workflow for the synthesis of 3-Fluoro-4-methylbenzyl bromide.

References

3-Fluoro-4-methylbenzyl bromide chemical properties

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Fluoro-4-methylbenzyl bromide, a key intermediate in pharmaceutical and chemical synthesis.

Chemical Identity and Properties

3-Fluoro-4-methylbenzyl bromide is a substituted aromatic halide. The presence of the benzylic bromide makes it a reactive alkylating agent, while the fluoro and methyl groups on the aromatic ring influence its electronic properties and reactivity.

Table 1: Chemical and Physical Properties of 3-Fluoro-4-methylbenzyl bromide

| Property | Value | Source(s) |

| CAS Number | 145075-44-1 | [1] |

| Molecular Formula | C8H8BrF | [2][3] |

| Molecular Weight | 203.06 g/mol | [2] |

| Boiling Point | 209.5°C; 77°C at 3 mmHg | [2][4] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water. Soluble in chloroform, DMSO, and methanol (slight). | [5] |

| Appearance | Colorless oil | [6] for a similar isomer |

| Synonyms | 4-(bromomethyl)-2-fluoro-1-methylbenzene, 4-Bromomethyl-2-fluoro-1-methyl-benzene | [4] |

Synthesis and Experimental Protocols

3-Fluoro-4-methylbenzyl bromide is typically synthesized from the corresponding benzyl alcohol through a nucleophilic substitution reaction. A general and reliable method involves the use of phosphorus tribromide.

Synthesis of 3-Fluoro-4-methylbenzyl bromide from 3-Fluoro-4-methylbenzyl alcohol

This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-4-fluoro-benzyl bromide[7].

Experimental Protocol:

-

Dissolution: Dissolve 3-Fluoro-4-methylbenzyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0-10°C using an ice bath with continuous stirring.

-

Addition of Brominating Agent: Add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise to the cooled solution. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture into cold water to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 3-Fluoro-4-methylbenzyl bromide.

Caption: Synthesis workflow for 3-Fluoro-4-methylbenzyl bromide.

Reactivity

The primary reactivity of 3-Fluoro-4-methylbenzyl bromide is dictated by the benzylic bromide group. Benzylic halides are particularly reactive towards nucleophilic substitution reactions because the carbocation intermediate is stabilized by resonance with the benzene ring[8].

Nucleophilic Substitution Reactions

3-Fluoro-4-methylbenzyl bromide readily undergoes both Sₙ1 and Sₙ2 reactions[9]. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

-

Sₙ1 Pathway: Favored by weak nucleophiles and polar protic solvents, which can stabilize the benzylic carbocation intermediate.

-

Sₙ2 Pathway: Favored by strong nucleophiles and polar aprotic solvents.

This reactivity makes it a valuable reagent for introducing the 3-fluoro-4-methylbenzyl group into a wide range of molecules.

Caption: General nucleophilic substitution reaction.

Safety and Handling

3-Fluoro-4-methylbenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Danger | [10] |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [10] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [10] |

| Incompatible Materials | Strong oxidizing agents, strong acids and bases. | [10] |

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Development

3-Fluoro-4-methylbenzyl bromide serves as a crucial building block in the synthesis of various pharmaceutical compounds[11]. The incorporation of the 3-fluoro-4-methylbenzyl moiety can modulate the pharmacological properties of a molecule, such as its binding affinity, metabolic stability, and pharmacokinetic profile. Its use as a pharmaceutical intermediate is well-documented[5].

References

- 1. 3-FLUORO-4-METHYLBENZYL BROMIDE | 145075-44-1 [chemicalbook.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. rdchemicals.com [rdchemicals.com]

- 4. fishersci.fi [fishersci.fi]

- 5. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]

- 6. 4-Fluoro-α-methylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 11. alfa-chemistry.com [alfa-chemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl bromide

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzyl bromide, a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document outlines its chemical structure, physical and chemical properties, synthesis protocols, and safety information.

Chemical Structure and Properties

3-Fluoro-4-methylbenzyl bromide is a substituted toluene derivative. The structure consists of a benzene ring substituted with a fluorine atom at position 3, a methyl group at position 4, and a bromomethyl group at position 1.

Table 1: Chemical Identifiers for 3-Fluoro-4-methylbenzyl bromide

| Identifier | Value |

| CAS Number | 145075-44-1[1][2] |

| Molecular Formula | C8H8BrF[3][4] |

| Molecular Weight | 203.05 g/mol [3][4] |

| Synonyms | 4-(bromomethyl)-2-fluoro-1-methylbenzene[1][3] |

Table 2: Physicochemical Properties of 3-Fluoro-4-methylbenzyl bromide

| Property | Value |

| Physical State | Solid |

| Storage Temperature | Ambient temperatures |

Synthesis of 3-Fluoro-4-methylbenzyl bromide

The synthesis of 3-Fluoro-4-methylbenzyl bromide can be achieved via free-radical bromination of the corresponding toluene derivative, 3-fluoro-4-methyltoluene. A general experimental protocol based on the synthesis of a similar compound, 3-fluoro-4-bromobenzyl bromide, is described below.[5]

Experimental Protocol: Synthesis from 3-Fluoro-4-methyltoluene

Objective: To synthesize 3-Fluoro-4-methylbenzyl bromide via radical bromination of 3-fluoro-4-methyltoluene.

Materials:

-

3-fluoro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (or another radical initiator like AIBN)

-

Acetonitrile (or a non-polar solvent like carbon tetrachloride)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methyltoluene in acetonitrile.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

Heat the mixture to reflux.

-

Carefully add a catalytic amount of dibenzoyl peroxide as a radical initiator.

-

Continue refluxing the reaction mixture for several hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the mixture with water to remove succinimide.

-

Separate the organic phase and wash it with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-Fluoro-4-methylbenzyl bromide.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

3-Fluoro-4-methylbenzyl bromide serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the fluoro- and methyl- groups on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound. One documented application is its use in the synthesis of compounds investigated in medicinal chemistry.[4] For instance, it has been used as a starting material in the synthesis of potential therapeutic agents.[4]

Safety Information

3-Fluoro-4-methylbenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statement(s) | H314: Causes severe skin burns and eye damage.[1] H318: Causes serious eye damage.[1] |

| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[1] |

In case of inhalation, the victim should be moved to fresh air. If breathing is difficult, oxygen should be administered. For skin contact, contaminated clothing should be removed, and the affected area should be washed with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting. In all cases of exposure, immediate medical attention is required.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-Fluoro-4-methylbenzyl bromide from 3-fluoro-4-methyltoluene.

Caption: Synthesis workflow for 3-Fluoro-4-methylbenzyl bromide.

References

Empirical Formula of 3-Fluoro-4-methylbenzyl bromide: A Technical Overview

For researchers and professionals in drug development, understanding the fundamental properties of chemical compounds is paramount. This guide provides a concise technical overview of the empirical formula for 3-Fluoro-4-methylbenzyl bromide, a compound of interest in organic synthesis.

Chemical Identity and Formula

3-Fluoro-4-methylbenzyl bromide is a substituted aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a fluorine atom at the third position, a methyl group at the fourth position, and a bromomethyl group at the first position.

Molecular and Empirical Formula

The molecular formula for 3-Fluoro-4-methylbenzyl bromide has been determined to be C8H8BrF .[1][2] This formula indicates that a single molecule of the compound contains eight carbon atoms, eight hydrogen atoms, one bromine atom, and one fluorine atom.

The empirical formula represents the simplest whole-number ratio of atoms of each element in a compound. To determine the empirical formula from the molecular formula, one must find the greatest common divisor of the subscripts of the atoms. In the case of C8H8BrF, the subscripts are 8, 8, 1, and 1. The greatest common divisor for these numbers is 1.

Therefore, the empirical formula for 3-Fluoro-4-methylbenzyl bromide is the same as its molecular formula.

| Attribute | Value |

| Molecular Formula | C8H8BrF[1][2] |

| Empirical Formula | C8H8BrF |

| Molecular Weight | 203.05 g/mol [1][2] |

| CAS Number | 145075-44-1[2][3] |

Logical Derivation of the Empirical Formula

The relationship between the molecular and empirical formula can be visualized as a direct identity in this specific case.

Derivation of the empirical formula from the molecular formula.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety data for 3-Fluoro-4-methylbenzyl bromide (CAS No. 145075-44-1). The information has been compiled to ensure safe handling, storage, and disposal of this compound in a laboratory and research setting. All data is presented in a structured format for clarity and ease of access.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Fluoro-4-methylbenzyl bromide is provided below. This information is crucial for the proper design of experiments and for understanding the behavior of the substance under various conditions.

| Property | Value |

| CAS Number | 145075-44-1[1][2] |

| Synonyms | 4-(bromomethyl)-2-fluoro-1-methylbenzene[1] |

| Molecular Formula | C8H8BrF |

| Molecular Weight | 203.05 g/mol [3] |

| Physical State | Solid[3] |

| Storage Temperature | Store in a dry, cool and well-ventilated place.[4] |

Hazard Identification and Classification

3-Fluoro-4-methylbenzyl bromide is classified as a hazardous substance. The following table summarizes its hazard statements and precautionary measures as per the Globally Harmonized System (GHS).

| Hazard Category | GHS Classification |

| Signal Word | Danger[1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][5] H318: Causes serious eye damage.[1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P309+P310: IF exposed or if you feel unwell: Immediately call a POISON CENTER or doctor/physician.[1] |

Experimental Protocols: First Aid Measures

Detailed experimental protocols for emergency first aid are critical for personnel safety. The following procedures should be followed in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound and to prevent accidents.

| Aspect | Recommendation |

| Handling | Do not breathe dust. Do not get in eyes, on skin, or on clothing. Do not ingest. Handle product only in a closed system or provide appropriate exhaust ventilation.[6] |

| Storage | Keep in a dry, cool and well-ventilated place. Keep container tightly closed in a corrosives area.[4][6] |

| Incompatible Materials | Bases, Strong oxidizing agents, Alcohols, Amines, Metals.[6] |

| Stability | Stable under normal conditions.[6] |

| Hazardous Polymerization | Does not occur.[6] |

Hazard Identification and Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to hazards associated with 3-Fluoro-4-methylbenzyl bromide.

Caption: Hazard Identification and Emergency Response Workflow.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the full Safety Data Sheet (SDS) before handling this chemical and ensure that all institutional safety protocols are strictly followed.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 3-FLUORO-4-METHYLBENZYL BROMIDE | 145075-44-1 [chemicalbook.com]

- 3. 4-Fluoro-3-methylbenzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

Physical properties of 3-Fluoro-4-methylbenzyl bromide

An In-depth Technical Guide on the Physical Properties of 3-Fluoro-4-methylbenzyl bromide

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-4-methylbenzyl bromide, a key intermediate in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format and outlining the logical application of this compound in synthesis workflows.

Core Physical and Chemical Properties

3-Fluoro-4-methylbenzyl bromide is a halogenated aromatic compound. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. The key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 145075-44-1 | [1][2][3] |

| Molecular Formula | C₈H₈BrF | [2][3][4] |

| Molecular Weight | 203.05 g/mol | [2][4] |

| Boiling Point | 209.5°C | [3] |

| Synonyms | 4-Bromomethyl-2-fluoro-1-methyl-benzene | [4] |

Experimental Protocols

While the provided search results list the physical properties of 3-Fluoro-4-methylbenzyl bromide, they do not detail the specific experimental protocols used for their determination. Generally, these properties are established using standard analytical chemistry techniques:

-

Boiling Point Determination: The boiling point is typically measured using ebulliometry or distillation methods under controlled pressure. For a value like 209.5°C, it would likely be determined at atmospheric pressure. Techniques such as using a Thiele tube or a digital melting/boiling point apparatus are common in research settings.

-

Molecular Weight Determination: The molecular weight is calculated based on the molecular formula (C₈H₈BrF), which is confirmed through mass spectrometry. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

-

Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) would be the definitive method to confirm the isomeric structure of 3-Fluoro-4-methylbenzyl bromide, ensuring the fluorine and methyl groups are at the correct positions on the benzene ring.

Application in Synthesis

As a benzyl bromide derivative, this compound is a versatile reagent in organic synthesis, primarily used as an alkylating agent. The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is fundamental to its role in drug development for creating carbon-carbon and carbon-heteroatom bonds.

The following diagram illustrates a generalized workflow where 3-Fluoro-4-methylbenzyl bromide serves as a key building block.

Caption: Generalized synthetic pathway using 3-Fluoro-4-methylbenzyl bromide.

References

Spectroscopic Characterization of 3-Fluoro-4-methylbenzyl bromide: A Technical Guide

Disclaimer: Publicly available experimental spectral data for 3-Fluoro-4-methylbenzyl bromide is limited. The data presented in this document is based on established spectroscopic principles and computational predictions.

This technical guide provides an in-depth overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Fluoro-4-methylbenzyl bromide. It also outlines detailed experimental protocols for acquiring such spectra, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-Fluoro-4-methylbenzyl bromide (C₈H₈BrF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | Ar-H |

| ~7.10 | dd | 1H | Ar-H |

| ~7.00 | t | 1H | Ar-H |

| 4.45 | s | 2H | -CH₂Br |

| 2.25 | s | 3H | -CH₃ |

d: doublet, dd: doublet of doublets, t: triplet, s: singlet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 (d, J ≈ 245 Hz) | C-F |

| ~138 (d, J ≈ 8 Hz) | C-C-F |

| ~131 (d, J ≈ 3 Hz) | C-C-CH₂Br |

| ~129 (d, J ≈ 6 Hz) | C-H |

| ~125 (d, J ≈ 18 Hz) | C-H |

| ~115 (d, J ≈ 21 Hz) | C-H |

| ~32 | -CH₂Br |

| ~14 | -CH₃ |

d: doublet due to C-F coupling, J: coupling constant

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the functional groups present in 3-Fluoro-4-methylbenzyl bromide.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -CH₃, -CH₂- |

| 1600-1475 | C=C stretch | Aromatic ring |

| 1300-1150 | C-H wag | -CH₂X |

| 1250-1100 | C-F stretch | Aryl fluoride |

| 690-515 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Notes |

| 202/204 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) |

| 123 | [M-Br]⁺ | Loss of Bromine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged) |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound such as 3-Fluoro-4-methylbenzyl bromide.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][2] The choice of solvent is critical to avoid obscuring sample peaks.[3]

-

If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a few scans.

-

For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[4]

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]

-

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

Clean the salt plates thoroughly with an appropriate solvent after use.[5]

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

-

Ionization and Analysis:

-

The sample is vaporized by heating.[6]

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6][7]

-

Excess energy from the ionization process can cause the molecular ion to fragment into smaller, characteristic ions.[6]

-

The positively charged ions (molecular ion and fragments) are accelerated into the mass analyzer.[6][7]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][9]

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).[8]

-

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. inchemistry.acs.org [inchemistry.acs.org]

- 3. web.mit.edu [web.mit.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

3-Fluoro-4-methylbenzyl bromide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-4-methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Fluoro-4-methylbenzyl bromide (CAS No. 145075-44-1). Understanding the stability profile of this compound is critical for ensuring its integrity in research and drug development applications, as its reactivity can impact experimental outcomes and product purity. This document synthesizes available data on its stability, outlines recommended storage protocols, and discusses factors influencing its degradation.

Core Stability Profile

Key Factors Influencing Stability:

-

Moisture: Benzyl bromides react with water in a process called hydrolysis, which cleaves the carbon-bromine bond to form the corresponding benzyl alcohol and hydrobromic acid.[2] The presence of moisture is therefore detrimental to the stability of 3-Fluoro-4-methylbenzyl bromide.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition. For some thermally unstable benzyl bromides, particularly those with electron-withdrawing substituents, decomposition can be exothermic and may lead to pressure buildup in sealed containers.[3][4]

-

Light: Certain benzyl halides are sensitive to light. Photochemical reactions can promote the formation of radical species, leading to degradation and the formation of impurities.[5]

-

Incompatible Materials: Contact with bases, strong oxidizing agents, alcohols, amines, and some metals can lead to rapid decomposition or unwanted reactions.[1]

Quantitative Stability Data Summary

While specific quantitative stability data for 3-Fluoro-4-methylbenzyl bromide is not extensively published, the following table summarizes the qualitative stability profile and recommended storage parameters based on information from safety data sheets and analogous compounds.

| Parameter | Value/Recommendation | Source |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

| Recommended Storage Temp. | 2-8°C | [6] |

| Moisture Sensitivity | Yes, susceptible to hydrolysis. | [2][7] |

| Light Sensitivity | Potentially light-sensitive. | [5] |

| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines, metals. | [1] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide (HBr). | [1] |

Experimental Protocols for Stability Assessment

A formal stability study for 3-Fluoro-4-methylbenzyl bromide would typically involve accelerated stability testing to predict its shelf-life under various conditions. A general protocol for such a study is outlined below.

Objective: To assess the degradation of 3-Fluoro-4-methylbenzyl bromide under accelerated temperature and humidity conditions.

Methodology:

-

Sample Preparation: Aliquots of 3-Fluoro-4-methylbenzyl bromide from a single batch are prepared in appropriate, inert containers (e.g., amber glass vials with inert caps).

-

Storage Conditions: Samples are stored under a matrix of controlled temperature and relative humidity (RH) conditions. A common set of accelerated conditions for pharmaceutical compounds is 40°C / 75% RH.[8] Real-time storage conditions (e.g., 5°C or 25°C / 60% RH) would be tested in parallel for confirmation.[9]

-

Time Points: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study).

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is used to quantify the parent compound and any significant degradation products. The method should be validated to ensure it can separate the analyte from its potential degradants.

-

Data Analysis: The rate of degradation at each storage condition is determined. The Arrhenius equation can then be used to model the relationship between the degradation rate and temperature, allowing for an estimation of the shelf-life at the recommended storage temperature.[8][9]

Logical Workflow for Maintaining Stability

The following diagram illustrates the key factors and handling procedures required to maintain the stability of 3-Fluoro-4-methylbenzyl bromide and prevent its degradation.

Caption: Logical workflow for ensuring the stability of 3-Fluoro-4-methylbenzyl bromide.

Recommendations for Storage and Handling

To ensure the long-term stability and purity of 3-Fluoro-4-methylbenzyl bromide, the following storage and handling procedures are strongly recommended for researchers and drug development professionals:

-

Refrigeration: The compound should be stored in a refrigerator at a temperature between 2°C and 8°C.[6]

-

Moisture Control: Store in a tightly sealed container to prevent the ingress of moisture.[10][11] The use of a desiccator for storage is also advisable.

-

Protection from Light: To prevent photochemical degradation, the compound should be stored in an amber or opaque container.[12]

-

Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen and moisture.

-

Container Integrity: Ensure that the storage container is in good condition and free from leaks.[11]

-

Avoid Incompatibilities: Keep the compound segregated from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines to prevent accidental contact and reaction.[1]

-

Safe Handling: When handling, use personal protective equipment, including gloves and safety glasses, and operate in a well-ventilated area or a fume hood.[10][12]

References

- 1. fishersci.com [fishersci.com]

- 2. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. 3-FLUORO-4-METHYLBENZYL BROMIDE | 145075-44-1 [amp.chemicalbook.com]

- 7. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]

- 8. Accelerated stability studes | PPT [slideshare.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Fluoro-4-methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzyl bromide is a substituted aromatic halide increasingly utilized as a key intermediate in the synthesis of novel pharmaceutical compounds. As with many benzyl bromide derivatives, this compound is classified as a lachrymatory agent and a potential alkylating agent, posing significant health and safety risks upon exposure. This technical guide provides an in-depth overview of the hazards associated with 3-Fluoro-4-methylbenzyl bromide, offering comprehensive protocols for safe handling, risk mitigation, and emergency response. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to minimize exposure and ensure a safe working environment.

Chemical and Physical Properties

3-Fluoro-4-methylbenzyl bromide, with the CAS number 145075-44-1, is a solid at room temperature. While specific experimental data for this compound is limited, its properties can be inferred from closely related structures.

| Property | Data | Source |

| Chemical Formula | C₈H₈BrF | Alfa Chemistry |

| Molecular Weight | 203.05 g/mol | Alfa Chemistry |

| Appearance | Solid | Sigma-Aldrich[1] |

| Boiling Point | 80°C at 3 torr | Matrix Scientific[2] |

Toxicological Hazards

Acute Toxicity

No specific LD50 or LC50 data for 3-Fluoro-4-methylbenzyl bromide has been identified. However, for the parent compound, benzyl bromide, and other substituted benzyls, acute toxicity is a significant concern. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2.1: Acute Toxicity Data for Benzyl Bromide and Related Compounds

| Compound | Route | Species | Value | Classification |

| Benzyl Benzoate | Oral | Rat | LD50 = 2.8 g/kg | Moderate |

| Benzyl Benzoate | Oral | Cat | LD50 = 2.24 g/kg | Moderate |

| Benzyl Benzoate | Oral | Rabbit | LD50 = 1.68 g/kg | Moderate |

| Benzyl Benzoate | Oral | Dog | LD50 > 22.44 g/kg | Low |

Data sourced from "Benzyl Benzoate RED1 - Regulations.gov"[3]

Irritation and Corrosivity

3-Fluoro-4-methylbenzyl bromide is expected to be a potent irritant and corrosive agent.[4] Contact with skin, eyes, and the respiratory tract can cause severe irritation and chemical burns.[4] As a lachrymatory agent, it can induce tearing, pain, and even temporary blindness upon eye contact.[5]

-

Eye Contact: Causes severe eye irritation and may lead to serious eye damage.[4]

-

Skin Contact: Causes severe skin burns.[4]

-

Inhalation: May cause respiratory irritation.[5]

Sensitization

There is a potential for skin sensitization with prolonged or repeated contact, leading to allergic contact dermatitis.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

As an alkylating agent, 3-Fluoro-4-methylbenzyl bromide is suspected to be a mutagen and potential carcinogen. Alkylating agents can react with DNA, leading to mutations.[6] There is no specific data on the reproductive toxicity of this compound.

Mechanism of Toxicity

The toxicity of 3-Fluoro-4-methylbenzyl bromide is primarily attributed to two mechanisms: its action as a lachrymator and its reactivity as an alkylating agent.

Lachrymatory Action

Lachrymatory agents like benzyl bromide and its derivatives are electrophiles that can activate the TRPA1 ion channel on sensory nerves.[7] This activation leads to a rapid and painful response, including tearing, eye pain, and irritation of the mucous membranes.[7]

Caption: Lachrymatory mechanism of 3-Fluoro-4-methylbenzyl bromide.

Alkylating Activity

The electrophilic nature of the benzyl bromide moiety allows it to react with nucleophiles in biological macromolecules, most significantly DNA. This process, known as alkylation, can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, potentially leading to mutations and carcinogenesis.[6][8][9]

Caption: Alkylation mechanism leading to potential carcinogenesis.

Safe Handling and Personal Protective Equipment (PPE)

Due to the significant hazards, strict adherence to safety protocols is mandatory when handling 3-Fluoro-4-methylbenzyl bromide.

Caption: Workflow for the safe handling of 3-Fluoro-4-methylbenzyl bromide.

Engineering Controls

-

Fume Hood: All work with 3-Fluoro-4-methylbenzyl bromide must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat with long sleeves is required.

-

Closed-toe Shoes: Fully enclosed footwear must be worn.

-

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7] Protect from light and moisture.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

Experimental Protocols for Toxicity Assessment

The following are generalized protocols for assessing the toxicity of 3-Fluoro-4-methylbenzyl bromide, based on standard methodologies.

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HaCaT for skin, A549 for lung) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Prepare a series of dilutions of 3-Fluoro-4-methylbenzyl bromide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound, typically DMSO at <0.5%).[11]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure.[1][13]

Methodology:

-

Animal Selection: Use a small number of healthy, young adult rats (8-12 weeks old).[14]

-

Dose Preparation: The test substance is applied as is, or if necessary, prepared in a suitable vehicle.

-

Dose Administration: Apply a single dose of the test substance uniformly over a shaved area of the back (approximately 10% of the body surface area). The test site is then covered with a porous gauze dressing for 24 hours.[13] A starting dose of 2000 mg/kg body weight is often used in a limit test.[13]

-

Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weights weekly.[1]

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Endpoint: The primary endpoint is the LD50, the dose that is lethal to 50% of the animals.

Conclusion

3-Fluoro-4-methylbenzyl bromide is a valuable research chemical that must be handled with the utmost care. Its properties as a lachrymator and potential alkylating agent necessitate the use of stringent engineering controls, appropriate personal protective equipment, and well-defined emergency procedures. By understanding the hazards and adhering to the guidelines presented in this document, researchers can mitigate the risks associated with the handling of this compound and maintain a safe laboratory environment.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Tear gas - Wikipedia [en.wikipedia.org]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 8. DNA adduct - Wikipedia [en.wikipedia.org]

- 9. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. qualitybiological.com [qualitybiological.com]

- 11. benchchem.com [benchchem.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

Methodological & Application

Application Note: Synthesis of 3-Fluoro-4-methylbenzyl bromide from 3-fluoro-4-methylbenzyl alcohol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 3-Fluoro-4-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The primary method described involves the bromination of 3-fluoro-4-methylbenzyl alcohol using phosphorus tribromide (PBr₃). An alternative protocol utilizing the Appel reaction conditions with N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) is also presented. This note includes comprehensive experimental procedures, a comparison of the methodologies, and safety considerations.

Introduction

Substituted benzyl bromides are highly valuable reagents in organic synthesis, serving as crucial building blocks for introducing the benzyl moiety in the creation of complex molecules and active pharmaceutical ingredients. The conversion of benzyl alcohols to their corresponding bromides is a fundamental and frequently employed transformation. This document outlines two reliable methods for the synthesis of 3-Fluoro-4-methylbenzyl bromide from 3-fluoro-4-methylbenzyl alcohol.

Reaction Scheme

The conversion of the alcohol to the bromide is typically achieved via a nucleophilic substitution reaction.

Caption: General reaction for the bromination of 3-fluoro-4-methylbenzyl alcohol.

Comparative Data of Synthesis Protocols

The following table summarizes the key parameters for the two primary protocols detailed in this document.

| Parameter | Protocol 1: Phosphorus Tribromide (PBr₃) | Protocol 2: Appel Reaction (NBS/PPh₃) |

| Primary Reagent | Phosphorus tribromide (PBr₃) | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) |

| Solvent | Toluene, Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1-2 hours | < 30 minutes |

| Reported Yield | ~90%[1][2] | 71-98%[3][4] |

| Reaction Conditions | Acidic (HBr byproduct) | Neutral |

| Advantages | High yield, common reagent | Mild conditions, rapid reaction[3] |

| Disadvantages | PBr₃ is corrosive and water-sensitive | Requires removal of triphenylphosphine oxide byproduct |

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the bromination of similar benzyl alcohols and is known for its high efficiency.[1][2] The reaction proceeds via an Sɴ2 mechanism.[5]

Materials:

-

3-fluoro-4-methylbenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-4-methylbenzyl alcohol (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of alcohol).

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the solution over 15-20 minutes, ensuring the temperature remains between 0 and 10 °C.[1]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure 3-fluoro-4-methylbenzyl bromide.[1]

Caption: Experimental workflow for the PBr₃ method.

Protocol 2: Synthesis using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

This method, a variation of the Appel reaction, provides a fast and efficient conversion under mild, neutral conditions, which can be advantageous for sensitive substrates.[4][6]

Materials:

-

3-fluoro-4-methylbenzyl alcohol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

(Optional) Microwave reactor

Procedure:

-

To a solution of 3-fluoro-4-methylbenzyl alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM, add N-bromosuccinimide (1.5 eq) portion-wise at room temperature.[3]

-

Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in under 30 minutes.[3]

-

For an accelerated reaction, the mixture can be subjected to microwave irradiation, which often completes the conversion in seconds to minutes.[3][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove succinimide.

-

Wash the filtrate with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. This can be removed via column chromatography on silica gel or by precipitation/crystallization from a nonpolar solvent (e.g., hexanes/ether mixture).

Caption: Simplified logical flow for the Appel-type reaction.

Safety Precautions

-

Phosphorus tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Toluene and Dichloromethane (DCM): Volatile and flammable/harmful solvents. Handle in a fume hood.

-

All reactions should be performed with appropriate caution and adherence to standard laboratory safety procedures.

References

- 1. prepchem.com [prepchem.com]

- 2. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Fluoro-4-methylbenzyl bromide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzyl bromide is a versatile alkylating agent employed in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of the fluoro and methyl groups on the benzene ring can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-4-methylbenzyl bromide in alkylation reactions with various nucleophiles.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| CAS Number | 145075-44-1 |

| Appearance | Clear, dark yellow liquid |

| Boiling Point | 77°C at 3 mmHg[1] |

| Density | 1.456 g/cm³ (Predicted)[1] |

| Refractive Index | 1.5460[1] |

| Flash Point | 77°C at 3mm[1] |

| Sensitivity | Lachrymatory[1] |

Applications in Organic Synthesis

3-Fluoro-4-methylbenzyl bromide is a valuable reagent for the introduction of the 3-fluoro-4-methylbenzyl moiety onto a variety of substrates. This substitution can be crucial for modulating the biological activity of a molecule.

N-Alkylation: Synthesis of Unnatural Amino Acids

One notable application of 3-fluoro-4-methylbenzyl bromide is in the synthesis of unnatural amino acids. These modified amino acids are critical components in peptide and protein engineering and drug design. A microwave-assisted synthesis approach has been shown to be an efficient method for the rapid assembly of these complex molecules.[2]

Experimental Protocol: Microwave-Assisted Synthesis of N-(3-Fluoro-4-methylbenzyl)glycine

This protocol is adapted from a general procedure for the synthesis of unnatural amino acids.[2]

Workflow Diagram:

Caption: Workflow for the microwave-assisted N-alkylation of glycine ethyl ester.

Materials:

-

Glycine ethyl ester hydrochloride

-

3-Fluoro-4-methylbenzyl bromide

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), anhydrous

-

Microwave synthesis vials

-

Microwave reactor

Procedure:

-

To a 10 mL microwave vial, add glycine ethyl ester hydrochloride (1.0 mmol, 1.0 equiv).

-

Add anhydrous acetonitrile (5 mL).

-

Add diisopropylethylamine (2.2 mmol, 2.2 equiv) to neutralize the hydrochloride salt and act as a base.

-

Add 3-Fluoro-4-methylbenzyl bromide (1.1 mmol, 1.1 equiv).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 150°C for 10 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product, N-(3-Fluoro-4-methylbenzyl)glycine ethyl ester, can be purified by silica gel column chromatography.

Quantitative Data:

While the specific yield for the reaction with 3-Fluoro-4-methylbenzyl bromide is not detailed in the general methodology, similar microwave-assisted syntheses of unnatural amino acids report high yields and purities.[2]

Application in the Synthesis of Antibacterial Agents

Fluorinated benzyl bromides are utilized as intermediates in the synthesis of novel antibacterial agents. The incorporation of the fluoro-benzyl moiety can enhance the antibacterial potency of compounds. While a specific protocol using 3-Fluoro-4-methylbenzyl bromide is not publicly detailed, its use is cited in patents for antibacterial compounds, suggesting its role as a key building block in this area of drug development.

Signaling Pathway Context

Molecules synthesized using 3-fluoro-4-methylbenzyl bromide can be designed to interact with various biological targets. For instance, unnatural amino acids can be incorporated into peptides that modulate protein-protein interactions or act as enzyme inhibitors. In the context of antibacterial drug discovery, these compounds could potentially target essential bacterial enzymes or pathways.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a hypothetical scenario where a molecule synthesized using 3-fluoro-4-methylbenzyl bromide acts as an inhibitor of a bacterial enzyme, for example, DNA gyrase, which is a common target for antibiotics.

Caption: Inhibition of bacterial DNA gyrase by a synthesized compound.

Conclusion

3-Fluoro-4-methylbenzyl bromide is a valuable and reactive building block for the synthesis of complex organic molecules with potential biological activity. Its application in the construction of unnatural amino acids and as an intermediate for antibacterial agents highlights its importance in medicinal chemistry and drug discovery. The provided protocols and conceptual diagrams serve as a guide for researchers and scientists in utilizing this versatile alkylating agent in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles is warranted to expand its synthetic utility.

References

Application Notes and Protocols: 3-Fluoro-4-methylbenzyl Bromide in Medicinal Chemistry

Topic: 3-Fluoro-4-methylbenzyl Bromide in Medicinal Chemistry Applications Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-methylbenzyl bromide is a valuable bifunctional reagent in medicinal chemistry, serving as a key building block for the introduction of the 3-fluoro-4-methylbenzyl moiety into target molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] This reagent is particularly useful in the synthesis of novel, unnatural amino acids, which can then be incorporated into peptides or used as standalone pharmacologically active agents.[3]

These application notes provide a detailed protocol for the synthesis of the unnatural amino acid 3-fluoro-4-methylphenylalanine using 3-fluoro-4-methylbenzyl bromide, based on microwave-assisted organic synthesis (MAOS) techniques. This method offers significant advantages, including drastically reduced reaction times and high product yields.[3]

Core Application: Synthesis of Unnatural Amino Acids

The primary application highlighted is the synthesis of (±)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid, a fluorinated analog of phenylalanine. Unnatural amino acids are critical tools in drug discovery for probing structure-activity relationships (SAR), enhancing peptide stability, and developing novel therapeutics.[4] The synthesis proceeds via a two-step sequence: 1) alkylation of diethyl acetamidomalonate and 2) subsequent hydrolysis and decarboxylation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 3-fluoro-4-methylphenylalanine.

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Method |

| 1. Alkylation | Diethyl 2-acetamido-2-(3-fluoro-4-methylbenzyl)malonate | 355.37 | 85-95 | >95 | Microwave-Assisted |

| 2. Hydrolysis | (±)-3-Fluoro-4-methylphenylalanine | 197.20 | 80-90 | >98 | Microwave-Assisted |

Note: Yields are representative for microwave-assisted malonic ester synthesis and subsequent hydrolysis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Diethyl 2-acetamido-2-(3-fluoro-4-methylbenzyl)malonate (Alkylation)

This protocol describes the alkylation of diethyl acetamidomalonate with 3-fluoro-4-methylbenzyl bromide using microwave irradiation.

Materials:

-

3-Fluoro-4-methylbenzyl bromide (1.0 eq)

-

Diethyl acetamidomalonate (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.2 eq)

-

Anhydrous Ethanol (EtOH)

-

Microwave synthesis vials

-

Magnetic stir bars

Procedure:

-

In a clean, dry microwave synthesis vial equipped with a magnetic stir bar, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

-

To the stirred solution, add diethyl acetamidomalonate (1.1 eq). Stir for 10 minutes at room temperature to ensure complete formation of the enolate.

-

Add 3-fluoro-4-methylbenzyl bromide (1.0 eq) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 80-100°C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction vial to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure diethyl 2-acetamido-2-(3-fluoro-4-methylbenzyl)malonate.

Protocol 2: Microwave-Assisted Synthesis of (±)-3-Fluoro-4-methylphenylalanine (Hydrolysis & Decarboxylation)

This protocol details the final step to produce the target amino acid via hydrolysis and decarboxylation of the malonate intermediate.

Materials:

-

Diethyl 2-acetamido-2-(3-fluoro-4-methylbenzyl)malonate (1.0 eq)

-

6 M Hydrochloric Acid (HCl)

-

1,4-Dioxane (optional co-solvent)

-

Microwave synthesis vials

-

Magnetic stir bars

Procedure:

-

Place the starting malonate ester (1.0 eq) into a microwave synthesis vial with a magnetic stir bar.

-

Add a solution of 6 M HCl. Use of 1,4-dioxane as a co-solvent may be necessary to improve solubility.

-

Seal the vial and place it in the microwave reactor.

-